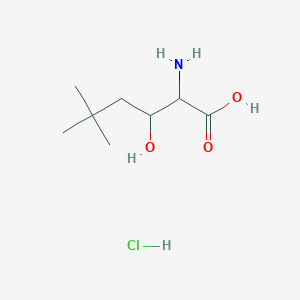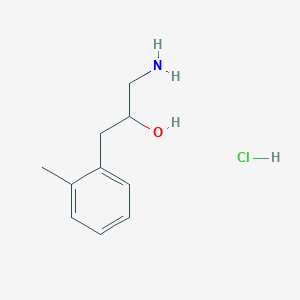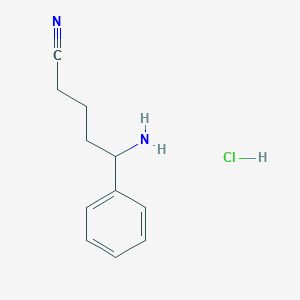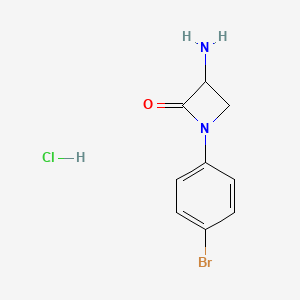![molecular formula C17H18N2O4 B1382617 4-[3-(Benzyloxy)-4-nitrophenyl]morpholine CAS No. 1929606-77-8](/img/structure/B1382617.png)
4-[3-(Benzyloxy)-4-nitrophenyl]morpholine
Descripción general
Descripción
“4-[3-(Benzyloxy)-4-nitrophenyl]morpholine” is a chemical compound with the molecular formula C17H18N2O4 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C17H18N2O4/c20-19 (21)16-7-6-15 (18-8-10-22-11-9-18)12-17 (16)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 . The compound has a molecular weight of 314.34 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the searched resources.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- 4-[3-(Benzyloxy)-4-nitrophenyl]morpholine has been synthesized for use as fluorescent brighteners on polyester fabrics and has shown antibacterial activities. This application is significant in the field of textile chemistry and microbiology (Raval & Desai, 2004).
- It serves as an important intermediate in the synthesis of biologically active compounds, particularly in cancer research. Its derivatives have shown potential as small molecule anticancer drugs (Wang et al., 2016).
Chemical Synthesis and Process Development
- A novel nitration process for the production of related compounds like 4-(4-methoxy-3-nitrophenyl)morpholine has been developed. This process emphasizes improvements in yield, capacity, waste reduction, and operational simplicity, which is crucial for industrial chemical synthesis (Zhang et al., 2007).
- The compound has been utilized in the efficient synthesis of benzimidazoles with antioxidant activity and glucosidase inhibition. This indicates its role in the development of new therapeutic agents (Özil et al., 2018).
Molecular and Crystal Structure Analysis
- Structural analysis of related compounds has been conducted, providing insights into molecular conformations and interactions. This is vital for understanding the chemical and physical properties of morpholine derivatives (Huang et al., 2011).
Pharmacological Studies
- Schiff bases of 4-(2-aminophenyl)morpholines, which are chemically related, have been synthesized and evaluated for their analgesic, anti-inflammatory, antibacterial, and antifungal activities. This research contributes to the development of new drugs with diverse therapeutic potentials (Panneerselvam et al., 2009).
Application in Fluorescent Probing
- The compound's derivatives have been explored as fluorescent probes for detecting hypoxic cells, indicating its potential in medical imaging and diagnosis (Feng et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4-nitro-3-phenylmethoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c20-19(21)16-7-6-15(18-8-10-22-11-9-18)12-17(16)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOBTIGCBHPMFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-Ethyl-6-(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B1382541.png)
![[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride](/img/structure/B1382544.png)

![1-[(2-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1382549.png)
![tert-butyl N-[2-(5-formyl-1,2-oxazol-3-yl)propan-2-yl]carbamate](/img/structure/B1382550.png)

![(2S)-2-amino-1-[3-(dimethylamino)pyrrolidin-1-yl]-4-methylpentan-1-one dihydrochloride](/img/structure/B1382556.png)
![6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1382557.png)